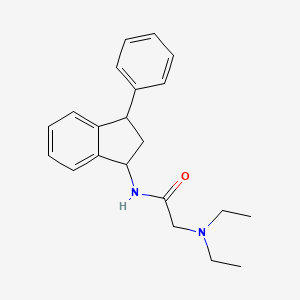
Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” is a complex organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the diethylamino group and the acetamide functionality. Common reagents and conditions used in these reactions include:
Indene Derivative Preparation: This step may involve the cyclization of a suitable precursor to form the indene ring system.
Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Formation of Acetamide Group: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” include other acetamides with different substituents, such as:
Acetamide, N-(2-phenylethyl)-: Featuring a phenylethyl group instead of the indene moiety.
Acetamide, N-(2,3-dihydro-1H-inden-1-yl)-: Lacking the diethylamino group.
Acetamide, N-(phenyl)-: A simpler structure with only a phenyl group.
Uniqueness
The uniqueness of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Conclusion
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
72336-14-2 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C21H26N2O/c1-3-23(4-2)15-21(24)22-20-14-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20/h5-13,19-20H,3-4,14-15H2,1-2H3,(H,22,24) |
Clé InChI |
LFNKDROYGHZTAK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
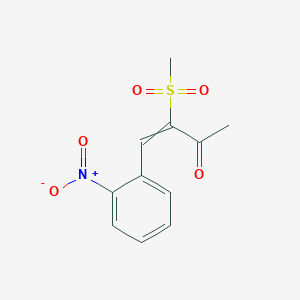
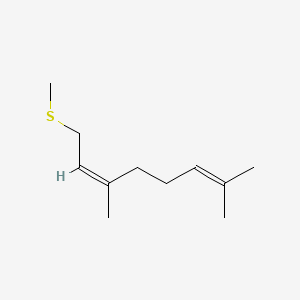
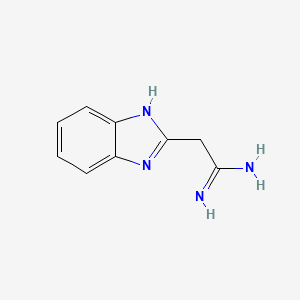

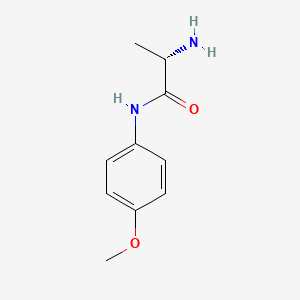
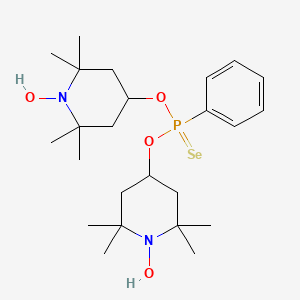
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
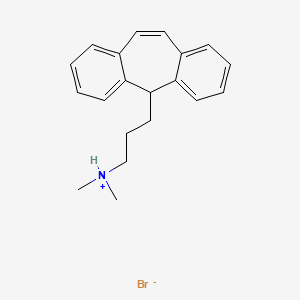
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)


